2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide is a synthetic compound belonging to the class of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives. These compounds have garnered significant interest due to their potential therapeutic applications, particularly as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are crucial targets in cancer treatment .
Mecanismo De Acción
Target of Action
The primary targets of the compound 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These targets play a crucial role in cellular signaling networks and are often associated with the development and progression of cancer .
Mode of Action
This compound interacts with its targets by inhibiting their activities . It incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, constructing dual-acting inhibitors . This interaction results in the disruption of cellular signaling networks, which can lead to the inhibition of cancer cell proliferation .
Biochemical Pathways
The compound affects the PI3K and HDAC pathways . PI3K is a part of the cellular signaling pathway for cell growth and survival, while HDAC is involved in the regulation of gene expression . The inhibition of these pathways by this compound can lead to multiple epigenetic modifications affecting signaling networks .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of multiple epigenetic modifications affecting signaling networks . These modifications can disrupt the normal function of cancer cells, leading to potent antiproliferative activities .
Métodos De Preparación
The synthesis of 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the imidazo[1,2-c]quinazoline core, followed by functional group modifications to introduce the isobutyl, oxo, thio, and methoxybenzyl groups. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the thio and methoxybenzyl positions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the parent compound .
Aplicaciones Científicas De Investigación
Chemistry: As a versatile intermediate in the synthesis of other bioactive molecules.
Biology: Investigated for its role in modulating biological pathways involving PI3K and HDAC.
Medicine: Explored as a potential anticancer agent due to its dual inhibitory activity against PI3K and HDAC, which are involved in cell proliferation and survival.
Industry: Potential use in the development of new pharmaceuticals and therapeutic agents
Comparación Con Compuestos Similares
Similar compounds include other 2,3-dihydroimidazo[1,2-c]quinazoline derivatives that also target PI3K and HDAC. 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide is unique due to its specific functional groups, which may confer enhanced potency, selectivity, and pharmacokinetic properties. Other similar compounds include:
- 2,3-dihydroimidazo[1,2-c]quinazoline derivatives with different substituents at the 2 and 5 positions.
- Compounds with modifications to the thio and methoxybenzyl groups to optimize biological activity .
Actividad Biológica
2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by a fused ring structure and multiple functional groups, which contribute to its pharmacological properties. The molecular formula of this compound is C₁₈H₁₉N₄O₃S, with a molecular weight of approximately 450.56 g/mol.
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes that are crucial in cancer progression. Research indicates that it acts as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) , both of which are significant targets in cancer therapy. These inhibitors can induce apoptosis in cancer cells and exhibit antiproliferative effects against various cancer cell lines.
Enzyme Inhibition
The inhibition of PI3K and HDAC by this compound leads to several downstream effects that are beneficial in the context of cancer treatment:
- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in malignant cells.
- Antiproliferative Effects : Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting potential as a therapeutic agent.
Interaction Studies
Interaction studies highlight the binding affinity of this compound to target proteins such as PI3K and HDAC. Techniques such as surface plasmon resonance (SPR) and fluorescence polarization are often employed to assess these interactions, providing insights into the compound's mechanism of action and therapeutic potential.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into the specificity and efficacy of this compound. Below is a summary table comparing key features:
Compound Name | Structure Highlights | Biological Activity | Target Enzymes |
---|---|---|---|
Compound A | Imidazoquinazoline | Apoptosis induction | PI3K, HDAC |
Compound B | Fused ring structure | Antiproliferative | CDK2 |
Target Compound | Fused ring with thioether | Dual inhibition | PI3K, HDAC |
Case Studies and Research Findings
Recent studies have focused on evaluating the efficacy of this compound in various preclinical models. For instance:
- In Vitro Studies : The compound was tested against several cancer cell lines (e.g., breast cancer MCF7, lung cancer A549), showing significant dose-dependent inhibition of cell proliferation.
- In Vivo Models : Animal studies demonstrated reduced tumor growth rates when treated with the compound compared to control groups, supporting its potential use in clinical settings for cancer therapy .
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-15(2)11-20-23(30)28-22(26-20)18-9-4-5-10-19(18)27-24(28)32-14-21(29)25-13-16-7-6-8-17(12-16)31-3/h4-10,12,15,20H,11,13-14H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYVJRIMVGOMPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.